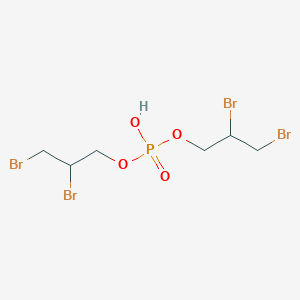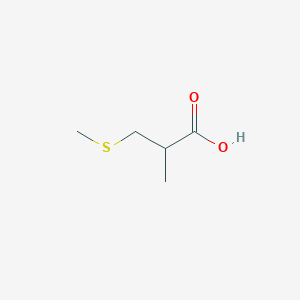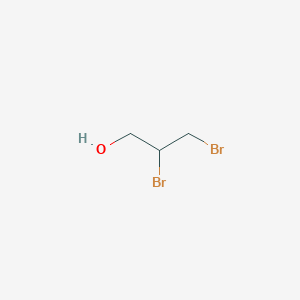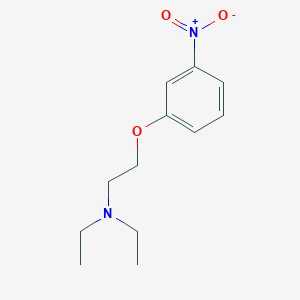
2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid
Overview
Description
2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid, also known as Naproxen, is a racemate of Naproxen and is a COX-1 and COX-2 inhibitor with IC50s of 8.72 and 5.15 μM, respectively . It is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug .
Synthesis Analysis
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Chemical Reactions Analysis
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized via the reaction of naproxenoyl chloride with different amino compounds .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are commonly used worldwide. They can be either selective or non-selective cyclooxygenase (COX) inhibitors. Profens are considered one of the most important groups of non-selective COX inhibitors used in the treatment of inflammation associated with tissue injury .
Synthesis of Naproxen Derivatives
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield. The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Development of Anti-Gastric Cancer Drugs
The compound has been used in the development of anti-gastric cancer drugs targeting Nur77 . Nur77 is an orphan nuclear receptor that participates in the occurrence and development of a variety of tumors .
Synthesis of Semicarbazide/Thiosemicarbazide Derivatives
A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal .
Anti-Tumor Activity
The compound has shown potent anti-proliferative activity against several cancer cells. It inhibits cell growth and arrests the cell cycle .
Apoptosis Induction
The compound can upregulate Nur77 expression and trigger Nur77 nuclear export, indicating the occurrence of Nur77-mediated apoptosis .
Safety And Hazards
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWURUPGNUFKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What are the common synthetic routes to obtain 2-(6-Methoxy-2-naphthyl)propenoic acid?
A: Several synthetic approaches have been explored, with a focus on efficiency and practicality. One method involves a four-step process: palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halide to the triple bond, palladium-catalyzed carbonylation of the resulting vinyl halide, and final alkaline hydrolysis. [] Another approach leverages commercially available 6-methoxy-2-naphthaldehyde and proceeds through a three-step synthesis, notably featuring a unique one-step reduction of acrylic acid ethyl ester to propenoic acid ethyl ester. []
Q2: How is 2-(6-Methoxy-2-naphthyl)propenoic acid utilized in the production of (S)-Naproxen?
A: 2-(6-Methoxy-2-naphthyl)propenoic acid serves as the substrate for the asymmetric hydrogenation reaction to produce the enantiomerically pure (S)-Naproxen. This reaction typically employs chiral ruthenium catalysts, such as those containing BINAP or other chiral diphosphine ligands. [, ]
Q3: What factors influence the enantioselectivity of the hydrogenation reaction?
A: The choice of chiral ligand significantly impacts the enantioselectivity of (S)-Naproxen synthesis. Studies have shown that modifications in the structure of diphosphine ligands, such as introducing chiral centers on the backbone or altering the dihedral angles between aryl groups, directly affect the catalyst's ability to differentiate enantiofaces during hydrogenation. [, , ]
Q4: Are there alternative ligands being investigated for this asymmetric hydrogenation?
A: Yes, researchers are actively exploring new chiral ligands for optimizing (S)-Naproxen synthesis. Novel biquinoline biphosphine ligands, like BIQAP, have shown promising results in achieving high enantiomeric excess and yield. [] Additionally, chiral pyridylphosphine ligands are being compared to their arylphosphine counterparts to understand their impact on catalytic activity and selectivity in the asymmetric hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic acid. []
Q5: What is the role of triethylamine (TEA) in the hydrogenation reaction?
A: While not directly involved in the catalytic cycle, TEA has been observed to affect the reaction rate. Further research using techniques like in situ UV-Vis spectroscopy could provide more detailed insights into the kinetic influence of TEA on the reaction. []
Q6: How does the structure of a chiral diphosphine ligand relate to its effectiveness in this reaction?
A: The spatial arrangement of the ligand around the metal center plays a critical role. For instance, introducing a chiral tether between the aryl units of a biphenyl diphosphine ligand can enhance conformational rigidity. Adjusting the length of this tether allows for fine-tuning the dihedral angles within the ligand structure, ultimately impacting its enantioselectivity and activity in asymmetric hydrogenation reactions. []
Q7: Are there any studies on the kinetics of the hydrogenation reaction?
A: Yes, research using in situ UV-vis spectroscopy has been conducted to study the kinetics of 2-(6-Methoxy-2-naphthyl)propenoic acid hydrogenation using Ru-BINAP catalysts. [] These studies provide valuable information about reaction rates, enantioselectivity under various conditions (temperature, H2 pressure), and the impact of additives like TEA.
Q8: What are the broader applications of these chiral diphosphine ligands?
A: The versatility of these ligands extends beyond the synthesis of (S)-Naproxen. They have shown effectiveness in various asymmetric hydrogenation reactions, including the reduction of alpha- and beta-ketoesters, alkyl-substituted beta-dehydroamino acids, and even N-heteroaromatic compounds. [] This versatility highlights their potential for diverse applications in asymmetric synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

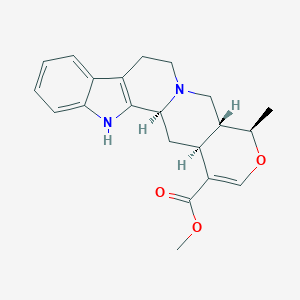
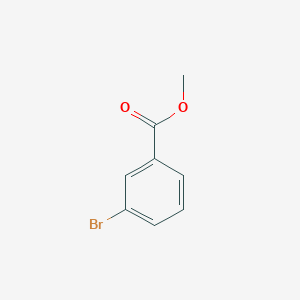
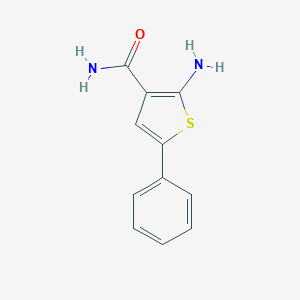
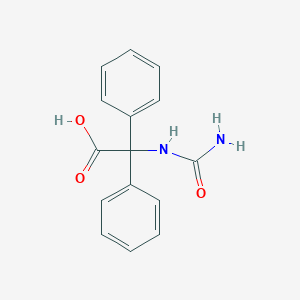
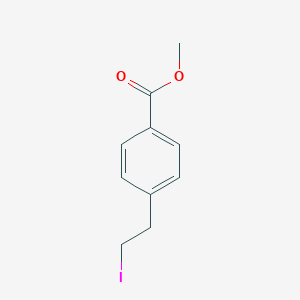
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)
